An In-depth Technical Guide to Methyl 3-cyclopropoxybenzoate
An In-depth Technical Guide to Methyl 3-cyclopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 3-cyclopropoxybenzoate is a benzoate ester distinguished by a cyclopropoxy substituent at the meta-position of the benzene ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecular architectures. The incorporation of the strained cyclopropyl group can profoundly influence a molecule's physicochemical properties, including its conformation, metabolic stability, and electronic character, making it a valuable component in structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 3-cyclopropoxybenzoate, offering a technical resource for professionals in pharmaceutical research and development.
Core Molecular & Physicochemical Properties
Methyl 3-cyclopropoxybenzoate is a small molecule with the chemical formula C₁₁H₁₂O₃.[1][2] Its core structure consists of a central benzene ring functionalized with a methyl ester group and a cyclopropoxy group at positions 1 and 3, respectively.
Structural and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-cyclopropoxybenzoate | N/A |
| CAS Number | 921602-60-0 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| SMILES | O=C(OC)C1=CC=CC(OC2CC2)=C1 | [2] |
Physicochemical Data
Precise experimental data for the physicochemical properties of Methyl 3-cyclopropoxybenzoate are not extensively reported in the literature. However, properties can be estimated based on its structure and data from analogous compounds like methyl benzoate.
| Property | Estimated Value/Information | Justification/Notes |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar benzoate esters. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) | Typical for organic esters of this size.[4] |
| Storage | Store at 2-8°C in a dark, inert atmosphere | Recommended by chemical suppliers to ensure stability.[2][3] |
Synthesis and Spectroscopic Characterization
The synthesis of Methyl 3-cyclopropoxybenzoate can be logically achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[5][6][7][8] This approach involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on established chemical principles and provides a reliable pathway for the laboratory-scale synthesis of the title compound.
Reaction Scheme:
Figure 1: Proposed synthesis of Methyl 3-cyclopropoxybenzoate.
Step-by-Step Methodology:
-
Deprotonation of the Phenol: To a solution of Methyl 3-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide in situ.
-
Nucleophilic Attack: Add bromocyclopropane (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Final Purification: The final product can be purified by column chromatography on silica gel to yield pure Methyl 3-cyclopropoxybenzoate.
Expected Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (e.g., triplet, doublet of doublets).
-
OCH₃ (Methyl Ester, 3H): A sharp singlet around δ 3.9 ppm.
-
OCH (Cyclopropyl, 1H): A multiplet for the methine proton of the cyclopropyl group attached to oxygen, likely around δ 3.7-3.9 ppm.
-
CH₂ (Cyclopropyl, 4H): Multiplets for the methylene protons of the cyclopropyl ring, expected in the upfield region around δ 0.7-0.9 ppm.
¹³C NMR Spectroscopy (Predicted):
-
C=O (Ester Carbonyl): A signal in the range of δ 165-167 ppm.
-
Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbon attached to the cyclopropoxy group (C-O) will be significantly downfield.
-
OCH₃ (Methyl Ester): A signal around δ 52 ppm.
-
OCH (Cyclopropyl): The methine carbon of the cyclopropyl group will appear around δ 55-65 ppm.
-
CH₂ (Cyclopropyl): The methylene carbons of the cyclopropyl ring will be found in the upfield region, typically below δ 15 ppm.
Chemical Reactivity and Stability
The reactivity of Methyl 3-cyclopropoxybenzoate is primarily dictated by its two main functional groups: the methyl ester and the aryl ether.
Ester Hydrolysis
Under either acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-cyclopropoxybenzoic acid. This is a standard reaction for esters and is a common synthetic transformation.
Aryl Ether Cleavage
The cyclopropoxy ether linkage is generally stable under neutral and basic conditions. However, like other aryl ethers, it can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI.[9] This reaction would yield Methyl 3-hydroxybenzoate and a cyclopropyl halide. Due to the stability of the phenol, the reaction does not proceed further to cleave the aromatic C-O bond.
Figure 2: Key reactivity pathways for Methyl 3-cyclopropoxybenzoate.
Applications in Research and Drug Development
Methyl 3-cyclopropoxybenzoate is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical research.[1]
Role as a Synthetic Intermediate
Its structure is a key component in the development of various therapeutic agents. For example, structurally similar compounds have been used as intermediates in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors, which are investigated for treating inflammatory conditions such as asthma and COPD.[1]
Impact of the Cyclopropyl Group in Medicinal Chemistry
The cyclopropyl moiety is a "bioisostere" for other groups and is often introduced into drug candidates to fine-tune their properties. The cyclopropoxy group in Methyl 3-cyclopropoxybenzoate can:
-
Enhance Metabolic Stability: The cyclopropyl ring can block sites of metabolism, potentially increasing the half-life of a drug.
-
Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to a biological target.[10]
-
Modulate Physicochemical Properties: It can alter solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of cyclopropane rings is a feature in a wide array of marketed drugs across various therapeutic areas, including cardiovascular, central nervous system, and anticancer agents, highlighting the significance of this structural unit in drug design.[2][11]
Toxicological and Safety Profile
Specific toxicological data for Methyl 3-cyclopropoxybenzoate is not available. However, a general assessment can be made based on the toxicology of related benzoate esters.
Benzoate esters are generally expected to be hydrolyzed in the body to benzoic acid and the corresponding alcohol (in this case, cyclopropanol).[12][13] The systemic toxicity is therefore often related to these metabolites. Benzoic acid itself is considered to have low toxicity.[12][14]
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[15][16]
Conclusion
Methyl 3-cyclopropoxybenzoate is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a benzoate ester and a cyclopropoxy group provides a scaffold that allows for the exploration of novel chemical space. While detailed experimental data on its physical and biological properties are sparse, its synthesis is accessible through standard organic chemistry methods, and its utility is underscored by the importance of the cyclopropyl moiety in modern drug design. Further investigation into the biological activities of derivatives of Methyl 3-cyclopropoxybenzoate may lead to the discovery of new therapeutic agents.
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